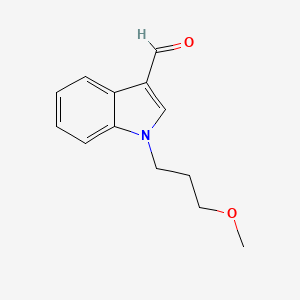

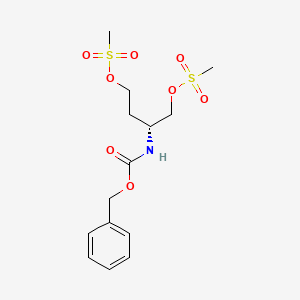

1-(3-甲氧基丙基)-1H-吲哚-3-甲醛

描述

The compound “1-(3-Methoxypropyl)-1H-indole-3-carbaldehyde” seems to be a complex organic molecule. It likely contains an indole group, which is a common structure in many natural products and pharmaceuticals . The “3-Methoxypropyl” part suggests the presence of a methoxy group (-OCH3) and a propyl group (-CH2CH2CH3) attached to the molecule .

科学研究应用

亲电反应性和亲核取代:1-甲氧基吲哚-3-甲醛表现出多功能的亲电性质,在 2 位与各种亲核试剂区域选择性反应。这导致 2-取代吲哚-3-甲醛的产生,如研究中探讨的吲哚化学中的亲核取代反应 (山田、新明、中条和染井,2012)。

新型衍生物和构建块的形成:研究表明,1-甲氧基-6-硝基吲哚-3-甲醛是一种多功能的亲电试剂。该化合物已用于 2,3,6-三取代吲哚衍生物的区域选择性形成,并作为嘧啶并[1,2-a]吲哚衍生物的构建块 (山田等人,2009)。

催化和吲哚衍生物的形成:已经开发出一种涉及金 (I) 催化的环异构化方法来制备 1H-吲哚-2-甲醛。该工艺对各种底物表现出操作简单和高效,表明 1H-吲哚衍生物在催化应用中的潜力 (科坦达拉曼、莫特、托和陈,2011)。

结构和光谱分析:对 1-乙酰氧基、1-羟基和 1-甲氧基吲哚的结构和光谱的研究提供了对其反应性和光谱性质的见解,从而导致了 1-甲氧基-NN-二甲基色胺等新化合物的开发 (阿切森、亨特、利特伍德、穆勒和罗森伯格,1979)。

呋喃并[2,3-g]吲哚的合成:1-甲氧基吲哚已被用于呋喃并[2,3-g]吲哚的合成,证明了 1H-吲哚衍生物在创建复杂杂环结构中的潜力 (普查莱克、库马尔和布莱克,2021)。

绿色化学应用:吲哚-3-甲醛在绿色化学中发挥着重要作用,这从它在 Knoevenagel 缩合产物的无溶剂合成中得到证明。这种方法提供了高产率、反应时间短和环境效益等优势 (马丹,2020)。

作用机制

Target of Action

Compounds with similar structures, such as prucalopride and brinzolamide , have been found to interact with the 5-HT4 receptor and carbonic anhydrase II (CA-II) respectively . These targets play crucial roles in gastrointestinal motility and ocular pressure regulation .

Mode of Action

Prucalopride, a compound with a similar 3-methoxypropyl group, acts as a selective, high affinity 5-ht4 receptor agonist . This interaction enhances gastrointestinal motility . Similarly, brinzolamide, another related compound, is a highly specific, non-competitive, reversible CA-II inhibitor, reducing ocular pressure .

Biochemical Pathways

For instance, prucalopride’s activation of the 5-HT4 receptor can normalize bowel movements . Brinzolamide’s inhibition of CA-II reduces the production of aqueous humor, thereby decreasing intraocular pressure .

Pharmacokinetics

For example, prucalopride is administered orally and has been well-tolerated in clinical trials .

Result of Action

Prucalopride, for instance, targets impaired motility associated with chronic constipation, thus normalizing bowel movements . Brinzolamide reduces elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma .

属性

IUPAC Name |

1-(3-methoxypropyl)indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-16-8-4-7-14-9-11(10-15)12-5-2-3-6-13(12)14/h2-3,5-6,9-10H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFDWIPHFBIHPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl trans-4-[(ethylamino)methyl]cyclohexanecarboxylate](/img/structure/B1397839.png)

![2-Chloro-5-[(4,4-difluoropiperidin-1-yl)methyl]pyridine](/img/structure/B1397841.png)

![4-Iodo-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazole](/img/structure/B1397843.png)

![[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]-morpholin-4-yl-methanone](/img/structure/B1397847.png)

![[4-(4,6-Dichloropyrimidin-2-ylsulfanyl)phenyl]carbamic acid tert-butyl ester](/img/structure/B1397850.png)

![1-[3-bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine](/img/structure/B1397851.png)

![4-Amino-7-bromothieno[3,4-d]pyrimidine](/img/structure/B1397852.png)